

Introduction: The Significance of 3-Bromo-5-iodophenol

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Compound of Interest

Compound Name: **3-Bromo-5-iodophenol**

Cat. No.: **B155156**

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3-Bromo-5-iodophenol is a halogenated aromatic compound with a molecular formula of C₆H₄BrI₂O and a molecular weight of 298.90 g/mol .[\[1\]](#)[\[2\]](#) Its structure, featuring a phenol backbone with bromine and iodine substituents at the meta positions relative to the hydroxyl group, makes it a valuable building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds, coupled with the directing effects of the hydroxyl group, allows for selective functionalization, rendering it a key intermediate in the development of novel pharmaceutical agents and complex organic materials.

An accurate and thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in any research and development pipeline. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following numbering scheme for the atoms of **3-Bromo-5-iodophenol** will be used.

Caption: IUPAC numbering of **3-Bromo-5-iodophenol**.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For **3-Bromo-5-iodophenol**, it allows for the unambiguous identification of the aromatic protons.

Experimental Protocol: ^1H NMR

- Sample Preparation: Accurately weigh 5-10 mg of **3-Bromo-5-iodophenol** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-64 scans.^[3]
- Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum manually.

Data Summary: ^1H NMR

The predicted ^1H NMR spectral data for **3-Bromo-5-iodophenol** in CDCl_3 is summarized below.^[4]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-O	~4.77	Singlet (broad)	-
H-6	7.42	Triplet (t)	1.4
H-2	7.13	Doublet of Doublets (dd)	1.4, 2.2
H-4	6.96	Doublet of Doublets (dd)	1.9, 2.2

Analysis and Interpretation

The aromatic region of the ^1H NMR spectrum is characteristic of a 1,3,5-trisubstituted benzene ring.

- Hydroxyl Proton (H-O): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
- Aromatic Protons (H-2, H-4, H-6):
 - H-6: This proton is situated between the hydroxyl and iodo substituents. It appears as a triplet due to meta-coupling with both H-2 and H-4 ($J \approx 1.4$ Hz).
 - H-2: This proton is adjacent to the hydroxyl group and meta to the bromine. It resonates as a doublet of doublets, arising from meta-coupling to H-6 ($J \approx 1.4$ Hz) and another meta-coupling to H-4 ($J \approx 2.2$ Hz).
 - H-4: This proton is positioned between the bromo and iodo groups. It appears as a doublet of doublets due to meta-coupling with H-2 ($J \approx 2.2$ Hz) and a different meta-coupling with H-6 ($J \approx 1.9$ Hz).

The downfield shift of all aromatic protons (6.9-7.5 ppm) is consistent with their attachment to an electron-deficient aromatic ring, influenced by the electronegative halogen and oxygen substituents.^[5]

^{13}C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. While experimental data for **3-Bromo-5-iodophenol** is not readily available, a reliable prediction can be made based on the known spectra of 3-bromophenol and 3-iodophenol and established substituent effects.^{[6][7]}

Experimental Protocol: ^{13}C NMR

- Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3).

- Acquisition: Use a high-resolution NMR spectrometer (e.g., 75 or 125 MHz). A standard proton-decoupled pulse sequence is employed. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.[3]
- Processing: The FID is processed similarly to the ^1H NMR spectrum.

Predicted Data Summary: ^{13}C NMR

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C-1 (C-OH)	~156	Attached to the highly electronegative oxygen.
C-3 (C-Br)	~123	Direct attachment to bromine.
C-5 (C-I)	~95	Direct attachment to iodine causes significant shielding (heavy atom effect).
C-2	~124	Ortho to the hydroxyl group.
C-4	~133	Positioned between the two halogen substituents.
C-6	~116	Ortho to the hydroxyl group and iodo substituent.

Analysis and Interpretation

The chemical shifts in ^{13}C NMR are primarily influenced by the electronegativity of adjacent atoms and resonance effects.

- C-1 (C-OH): The carbon bearing the hydroxyl group is expected to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom.
- C-3 (C-Br) and C-5 (C-I): The carbons directly bonded to the halogens show distinct shifts. The C-I bond (C-5) will be significantly upfield (shielded) compared to the C-Br bond (C-3).

This is a classic example of the "heavy atom effect," where the large electron cloud of iodine induces significant shielding.

- C-2, C-4, C-6: The remaining carbons will have shifts influenced by their proximity to the three different substituents. Their predicted resonances fall within the typical range for substituted aromatic carbons, generally between 110-140 ppm.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FTIR (ATR)

- Sample Preparation: Place a small amount of the solid **3-Bromo-5-iodophenol** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Background: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted Data Summary: IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3550 - 3200	O-H stretch (hydrogen-bonded)	Strong, Broad
~3030	Aromatic C-H stretch	Medium-Weak
1600, 1500	Aromatic C=C ring stretch	Medium-Strong
1660 - 2000	Aromatic overtone/combination bands	Weak
~1250	C-O stretch (phenol)	Strong
690 - 900	Aromatic C-H out-of-plane bend	Strong
Below 700	C-Br and C-I stretches	Medium-Strong

Analysis and Interpretation

The IR spectrum serves as a unique chemical fingerprint.[\[10\]](#)

- O-H Stretch: A prominent broad absorption band in the 3550-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.
- Aromatic C-H and C=C Stretches: Sharp peaks around 3030 cm⁻¹ are characteristic of C-H stretching in aromatic rings.[\[8\]](#) Strong absorptions around 1600 and 1500 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[\[11\]](#)
- C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1250 cm⁻¹.
- Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ "fingerprint" region.[\[8\]](#)
- Carbon-Halogen Stretches: The vibrations corresponding to C-Br and C-I bonds are found at lower frequencies, typically below 700 cm⁻¹.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.[\[12\]](#)

Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($M\dot{+}$).
- Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.
- Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Analysis and Interpretation

The mass spectrum of **3-Bromo-5-iodophenol** is expected to show several key features:

- Molecular Ion ($M\dot{+}$): A crucial feature is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in a nearly 1:1 natural abundance, the molecular ion will appear as a pair of peaks (an $M\dot{+}$ and an $M+2$ peak) of almost equal intensity.[\[13\]](#)[\[14\]](#) The nominal molecular weight is 298.90, so these peaks will appear at m/z values corresponding to $[\text{C}_6\text{H}_4^{79}\text{BrIO}]^{\dot{+}}$ and $[\text{C}_6\text{H}_4^{81}\text{BrIO}]^{\dot{+}}$. The monoisotopic mass is 297.84902 Da.[\[2\]](#)
- Fragmentation Pattern: The fragmentation is dictated by the relative bond strengths (C-I < C-Br < C-O). The weakest bond, the carbon-iodine bond, is expected to cleave first.[\[15\]](#)

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Caption: Predicted primary fragmentation pathway for **3-Bromo-5-iodophenol** in EI-MS.

- Loss of Iodine: The initial and most facile fragmentation is the loss of an iodine radical ($\cdot\text{I}$, mass 127) to give a fragment ion at m/z 171/173. This fragment will still show the characteristic 1:1 isotopic pattern for bromine.
- Loss of Bromine: The $[\text{M}-\text{I}]^+$ fragment can then lose a bromine radical ($\cdot\text{Br}$, mass 79/81) to yield an ion at m/z 92.
- Loss of Carbon Monoxide: The resulting phenoxy cation can subsequently lose a molecule of carbon monoxide (CO, mass 28) to form a cyclopentadienyl cation fragment at m/z 64.

Conclusion

The spectroscopic data of **3-Bromo-5-iodophenol** provides a complete and unambiguous structural characterization. ^1H NMR confirms the 1,3,5-trisubstituted pattern of the aromatic ring. ^{13}C NMR elucidates the carbon skeleton, highlighting the significant shielding effect of the iodine atom. IR spectroscopy validates the presence of the key hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern governed by the relative strengths of the carbon-halogen bonds, with the isotopic signature of bromine serving as a definitive marker. This comprehensive guide serves as an essential reference for scientists utilizing this important chemical intermediate in their research and development endeavors.

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